molecular formula C9H9N3 B8542416 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B8542416
M. Wt: 159.19 g/mol
InChI Key: OPYKWUPYURJXKS-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

A solution of 6-cyclopropyl-4-methylpyridin-3-amine (130 mg, 0.88 mmol) in AcOH (10 mL) was treated with a solution of sodium nitrite (61 mg, 0.88 mmol) in water (0.5 mL). The reaction mixture was stirred at RT for 15 min and then was allowed to stand at RT for 24 h. AcOH was evaporated under reduced pressure and the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3. The organic solution was washed with water and brine, then dried (Phase separator) and concentrated under. MS (LC-MS): 160 [M+H]+, tR (HPLC conditions c): 2.07 min.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH3:11])[CH:5]=2)[CH2:3][CH2:2]1.[N:12]([O-])=O.[Na+]>CC(O)=O.O>[CH:1]1([C:4]2[CH:5]=[C:6]3[CH:11]=[N:12][NH:10][C:7]3=[CH:8][N:9]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C=N1)N)C
Name
Quantity
61 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at RT for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
AcOH was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual aqueous solution was partitioned between EtOAc and sat. aq. NaHCO3
WASH
Type
WASH
Details
The organic solution was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under
CUSTOM
Type
CUSTOM
Details
2.07 min.
Duration
2.07 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(CC1)C=1C=C2C(=CN1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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